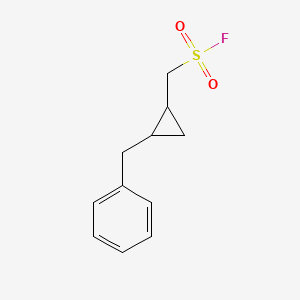

(2-Benzylcyclopropyl)methanesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Benzylcyclopropyl)methanesulfonyl fluoride: is an organic compound with the molecular formula C11H13FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl fluoride moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclopropyl)methanesulfonyl fluoride typically involves the reaction of a cyclopropyl derivative with a sulfonyl fluoride precursor. One common method is the fluorosulfonylation of cyclopropyl benzyl compounds using fluorosulfonyl radicals. This reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes utilize fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (2-Benzylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, (2-Benzylcyclopropyl)methanesulfonyl fluoride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various organic compounds .

Biology and Medicine: Sulfonyl fluorides are known to act as covalent inhibitors of serine hydrolases, making them useful in the development of drugs targeting these enzymes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

Mechanism of Action: The mechanism by which (2-Benzylcyclopropyl)methanesulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the active site of enzymes. This covalent modification can inhibit the enzyme’s activity by blocking its catalytic function .

Molecular Targets and Pathways: The primary molecular targets of this compound are serine hydrolases. By covalently modifying the active site serine residue, the compound effectively inhibits the enzyme’s activity. This mechanism is similar to that of other sulfonyl fluoride-based inhibitors .

Comparación Con Compuestos Similares

- Trifluoromethanesulfonyl fluoride (triflic fluoride)

- Methanesulfonyl fluoride

- Benzylsulfonyl fluoride

These compounds exhibit similar reactivity patterns but may have different applications based on their specific structures and properties .

Actividad Biológica

(2-Benzylcyclopropyl)methanesulfonyl fluoride, a compound with the CAS number 2243516-80-3, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group substituted with a benzyl moiety and a methanesulfonyl fluoride functional group. Its molecular formula is C10H11F2O2S, indicating the presence of fluorine and sulfur, which are critical for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of serine hydrolases. This class of enzymes is crucial in various physiological processes, including neurotransmitter degradation and lipid metabolism. The sulfonyl fluoride group acts as an electrophile, allowing the compound to form covalent bonds with the active site serine residue in these enzymes, effectively inhibiting their function.

Inhibition of Enzymes

Research indicates that this compound exhibits significant inhibitory effects on several serine hydrolases:

- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine, which can enhance synaptic transmission. This property has implications for treating neurodegenerative diseases such as Alzheimer's.

- Fatty Acid Amide Hydrolase (FAAH) : By inhibiting FAAH, the compound may increase levels of endocannabinoids, potentially offering therapeutic benefits for pain management and mood disorders.

Case Studies

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The compound was shown to modulate pathways involved in cell survival, highlighting its potential as a neuroprotective agent .

- Anti-inflammatory Properties : Another investigation revealed that the compound reduced pro-inflammatory cytokine production in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Table 1: Inhibition Potency Against Various Enzymes

Table 2: Biological Assays Summary

Propiedades

IUPAC Name |

(2-benzylcyclopropyl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPHBLIEYSREHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1CS(=O)(=O)F)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.